1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester
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Overview
Description
1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester is a complex organic compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisoxazole-3-carboxylic acid, 5-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-
- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Uniqueness
1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester is unique due to its specific functional groups and tetrahydro structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-amino-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h6H,2-5,11H2,1H3 |
InChI Key |
OAMFCFHCPQYMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CC(CC2)N |
Origin of Product |
United States |
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